3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, a thiazole ring, and a benzamide moiety
Scientific Research Applications
3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be a potential target for 3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide .
Mode of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .
Result of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid .
Cellular Effects
3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide has been found to interact with Integrin alpha-L/beta-2, a receptor for ICAM1, ICAM2, ICAM3, and ICAM4 . It is involved in a variety of immune phenomena including leukocyte-endothelial cell interaction .
Molecular Mechanism
Its classification as a cinnamic acid derivative suggests that it may interact with biomolecules through its benzene and carboxylic acid groups .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Morpholine Ring: The morpholine ring is often introduced through nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is unique due to its combination of a morpholine ring, sulfonyl group, thiazole ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other compounds with similar functionalities.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c18-13(16-14-15-4-9-22-14)11-2-1-3-12(10-11)23(19,20)17-5-7-21-8-6-17/h1-4,9-10H,5-8H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSYFTBXCPPZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.